4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate
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Overview
Description
4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate is a complex organic compound with the molecular formula C29H52O4 and a molecular weight of 464.72078 . This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl group and a long aliphatic chain with a succinate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate typically involves the esterification of 4-methylcyclohexanol with 2-octadecenylsuccinic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the succinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The succinate group plays a crucial role in these interactions, as it can form hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate
- 4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate
Uniqueness
This compound is unique due to its specific structural features, such as the position of the methyl group on the cyclohexyl ring and the length of the aliphatic chain. These structural differences influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
94247-57-1 |
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Molecular Formula |
C29H52O4 |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(E)-2-[2-(4-methylcyclohexyl)oxy-2-oxoethyl]icos-4-enoic acid |
InChI |
InChI=1S/C29H52O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29(31)32)24-28(30)33-27-22-20-25(2)21-23-27/h17-18,25-27H,3-16,19-24H2,1-2H3,(H,31,32)/b18-17+ |
InChI Key |
CZPKNAHWABNAFE-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCC(CC1)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCC(CC1)C)C(=O)O |
Origin of Product |
United States |
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